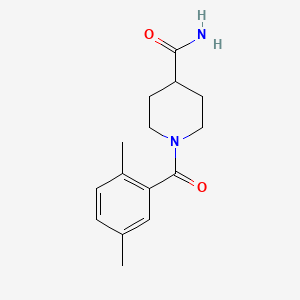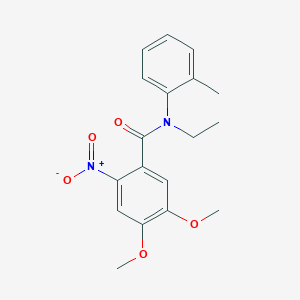![molecular formula C22H21BrN2O3S B5731959 2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5731959.png)
2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide, commonly known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. BPTES has gained significant attention in recent years due to its potential as a therapeutic agent for cancer treatment.
Wirkmechanismus
BPTES inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is a precursor of several important metabolites, including glutathione, which plays a crucial role in protecting cells from oxidative stress. Inhibition of glutaminase by BPTES leads to the depletion of glutamate and glutathione, resulting in the accumulation of reactive oxygen species and induction of cell death in cancer cells.
Biochemical and Physiological Effects
BPTES has been shown to have a selective cytotoxic effect on cancer cells while sparing normal cells. This selectivity is attributed to the higher expression of glutaminase in cancer cells compared to normal cells. BPTES has also been shown to inhibit the growth of cancer cells in vivo and to enhance the efficacy of other anticancer agents.
Vorteile Und Einschränkungen Für Laborexperimente
BPTES is a small molecule inhibitor that can be easily synthesized in the lab. Its selectivity for cancer cells and its ability to enhance the efficacy of other anticancer agents make it a promising therapeutic agent for cancer treatment. However, BPTES has some limitations in lab experiments, including its low solubility in water and its instability in biological fluids.
Zukünftige Richtungen
There are several future directions for the research and development of BPTES. One direction is to improve the solubility and stability of BPTES to enhance its efficacy in vivo. Another direction is to investigate the potential of BPTES in combination with other anticancer agents for the treatment of different types of cancer. Additionally, the development of BPTES analogs with improved selectivity and efficacy is also an area of interest for future research.
Synthesemethoden
BPTES can be synthesized through a multistep process involving the reaction of 4-bromobenzyl alcohol with 4-bromophenylacetic acid, followed by the coupling of the resulting intermediate with 5-isopropyl-2-thiophenecarboxylic acid. The final product, BPTES, is obtained through the reaction of the intermediate with 4-aminobenzoyl chloride.
Wissenschaftliche Forschungsanwendungen
BPTES has been extensively studied as a potential therapeutic agent for cancer treatment. Glutaminase is overexpressed in many types of cancer cells, and its inhibition by BPTES has been shown to induce cell death in vitro and in vivo. BPTES has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin, by sensitizing cancer cells to these drugs.
Eigenschaften
IUPAC Name |
2-[[4-[(4-bromophenoxy)methyl]benzoyl]amino]-5-propan-2-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-13(2)19-11-18(20(24)26)22(29-19)25-21(27)15-5-3-14(4-6-15)12-28-17-9-7-16(23)8-10-17/h3-11,13H,12H2,1-2H3,(H2,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRJKERZFBBVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[({4-[(4-Bromophenoxy)methyl]phenyl}carbonyl)amino]-5-(propan-2-yl)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5731890.png)
![4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5731892.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5731897.png)
![1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone](/img/structure/B5731903.png)

![methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5731915.png)

![N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5731928.png)

![methyl [(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5731951.png)
![2-[(2-chloro-6-nitrobenzyl)thio]pyridine](/img/structure/B5731953.png)
![2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5731967.png)
![N-(3-methylphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5731978.png)
